N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide
Description
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c1-13-6-8-15(9-7-13)27(23,24)11-3-5-16(22)19-18-21-20-17(25-18)12-14-4-2-10-26-14/h2,4,6-10H,3,5,11-12H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPKDHGWMSUDRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene-based analogs have been studied extensively for their potential biological activities. They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a range of effects. The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of its targets.
Biochemical Analysis
Cellular Effects
Based on the known properties of thiophene derivatives, it can be hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of 1,3,4-Oxadiazole Derivatives
Compound A shares structural homology with several 1,3,4-oxadiazole derivatives reported in the literature. Below is a comparative analysis of key analogues:
Key Structural and Functional Differences
Heterocyclic Core: Compound A uses a 1,3,4-oxadiazole core, similar to LMM5 and LMM11 .
The tosyl group in Compound A differs from the sulfamoyl groups in LMM5/LMM11, which are known to enhance hydrogen-bonding capacity with fungal CYP450 enzymes .
Biological Activity Trends: Sulfamoyl-containing derivatives (e.g., LMM5) show stronger antifungal activity than non-sulfamoyl analogues, suggesting that Compound A’s tosyl group may prioritize solubility over target binding . Halogenated derivatives (e.g., ) exhibit potent enzyme inhibition due to electron-withdrawing effects, a feature absent in Compound A .
Physicochemical Properties
| Property | Compound A | LMM5 | LMM11 | Derivative |
|---|---|---|---|---|
| Molecular Weight | ~450 g/mol | ~500 | ~480 | ~420 |
| logP (Predicted) | 3.2 | 2.8 | 3.1 | 2.5 |
| H-Bond Acceptors | 7 | 9 | 8 | 6 |
| H-Bond Donors | 2 | 3 | 2 | 1 |
Compound A exhibits moderate lipophilicity (logP ~3.2), balancing membrane permeability and solubility. Its lower hydrogen-bond donor count compared to LMM5 may reduce off-target interactions.
Research Findings and Implications
- However, the tosyl group may limit efficacy compared to sulfamoyl derivatives .
- Enzyme Inhibition : The lack of a sulfamoyl or halogen substituent in Compound A may reduce its potency as a lipoxygenase or kinase inhibitor relative to and compounds .
- Synthetic Feasibility : The synthesis of Compound A likely follows routes similar to ’s oxadiazole-thioether derivatives, involving cyclization of thiosemicarbazides or oxidative coupling .
Q & A
Q. What are the key synthetic routes for N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide?
The synthesis typically involves multi-step reactions:
- Oxadiazole formation : Reacting hydrazides (e.g., thiophene-substituted derivatives) with orthoesters (e.g., triethyl orthoacetate) under reflux conditions to form the 1,3,4-oxadiazole core .
- Coupling reactions : Introducing the tosylbutanamide group via nucleophilic substitution or amidation, often using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous solvents .
- Purification : Column chromatography or recrystallization to isolate the final product.
Q. Which characterization techniques are critical for confirming the compound’s structure?
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent connectivity and purity (e.g., thiophene protons at δ 6.8–7.2 ppm, oxadiazole carbons at ~165 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
- Infrared (IR) spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for amides) .
Q. What biological activities are predicted for this compound based on structural analogs?
Related oxadiazole-thiophene hybrids exhibit:
- Antimicrobial activity : Inhibition of bacterial enzymes (e.g., enoyl-ACP reductase) via hydrophobic interactions with the thiophene moiety .
- Anti-inflammatory potential : COX-2 inhibition in silico models due to electron-rich aromatic systems .
- Enzyme inhibition : Modest activity against α-glucosidase (IC₅₀ ~50–100 μM in analogs) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance oxadiazole cyclization but may require strict anhydrous conditions .
- Catalyst use : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate coupling reactions .
- Temperature control : Reflux at 80–100°C for oxadiazole formation vs. room temperature for amide coupling to minimize side products .
Q. How can contradictory bioactivity data across structural analogs be resolved?
- Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., replacing tosyl with methylsulfonyl) to isolate electronic vs. steric effects .
- Target validation : Use knock-out assays (e.g., CRISPR-edited bacterial strains) to confirm specific enzyme interactions .
- Solubility adjustments : Modify logP via pro-drug strategies (e.g., esterification) to improve bioavailability and reconcile in vitro/in vivo discrepancies .
Q. What computational tools are suitable for studying crystallographic properties?
- Mercury CSD : Visualize crystal packing and intermolecular interactions (e.g., π-π stacking of thiophene rings) .
- SHELX suite : Refine X-ray diffraction data; resolve disorder in flexible tosyl groups via TLS parameterization .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites for derivatization .
Q. How can spectroscopic data inconsistencies be addressed during characterization?
- Dynamic NMR : Resolve rotational barriers in amide bonds (e.g., coalescence temperature experiments) .
- 2D NMR techniques : HSQC and HMBC to assign overlapping signals in congested aromatic regions .
- X-ray crystallography : Resolve tautomeric ambiguities in the oxadiazole ring (e.g., 1,3,4-oxadiazole vs. 1,2,4-isomer) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
